

# An In-depth Technical Guide to 4'-Bromovalerophenone-d9

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4'-Bromovalerophenone-d9

Cat. No.: B562502

[Get Quote](#)

This technical guide provides comprehensive information on **4'-Bromovalerophenone-d9**, a deuterated stable isotope-labeled internal standard. Given the limited specific experimental data for the deuterated form, this guide also includes extensive data on its non-deuterated analog, 4'-Bromovalerophenone (CAS: 7295-44-5), to serve as a valuable reference for researchers, scientists, and drug development professionals. Stable isotope-labeled compounds are critical for quantitative analysis using mass spectrometry, acting as internal standards in pharmacokinetic studies, metabolic profiling, and clinical diagnostics.

## Chemical Identity and Structure

**4'-Bromovalerophenone-d9** is the deuterated form of 4'-Bromovalerophenone, where nine hydrogen atoms on the pentanoyl chain have been replaced by deuterium. This isotopic labeling provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification of 4'-Bromovalerophenone.

### Structure of 4'-Bromovalerophenone-d9:

(Note: This is a simplified representation. The exact positions of deuterium atoms on the pentyl chain are presumed from the "-d9" nomenclature.)

Table 1: Chemical Identifiers

Identifier	4'-Bromo- valerophenone- d9	4'-Bromo- valerophenone
Synonyms	1-(4-Bromophenyl)-1- pentanone-d9, 1-Bromo-4- pentanoylbenzene-d9	p-Bromo- valerophenone, 1-(4- Bromophenyl)pentan-1-one[1] [2]
CAS Number	Not available	7295-44-5[1][2][3][4]
Molecular Formula	C <sub>11</sub> H <sub>4</sub> D <sub>9</sub> BrO[5]	C <sub>11</sub> H <sub>13</sub> BrO[1][2][4][6][7]
Molecular Weight	250.18 g/mol [5]	241.12 g/mol [1][4][6][7]
InChIKey	STYJKBMRWQQJIS- UHFFFAOYSA-N	STYJKBMRWQQJIS- UHFFFAOYSA-N[2][7]

## Physicochemical Properties

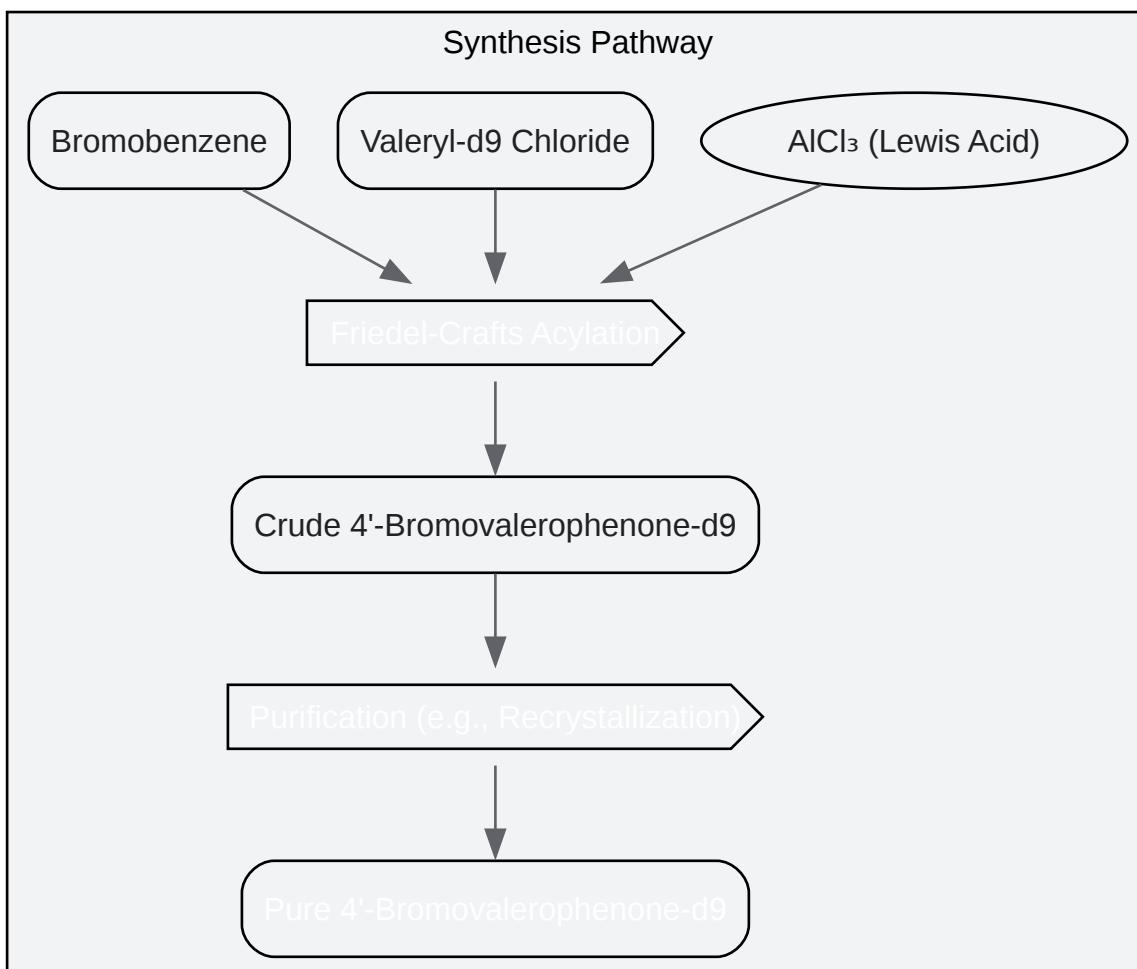
The following table summarizes the key physicochemical properties. The data is primarily for the non-deuterated 4'-Bromo-  
valerophenone, as these properties are expected to be very similar for the deuterated analog.

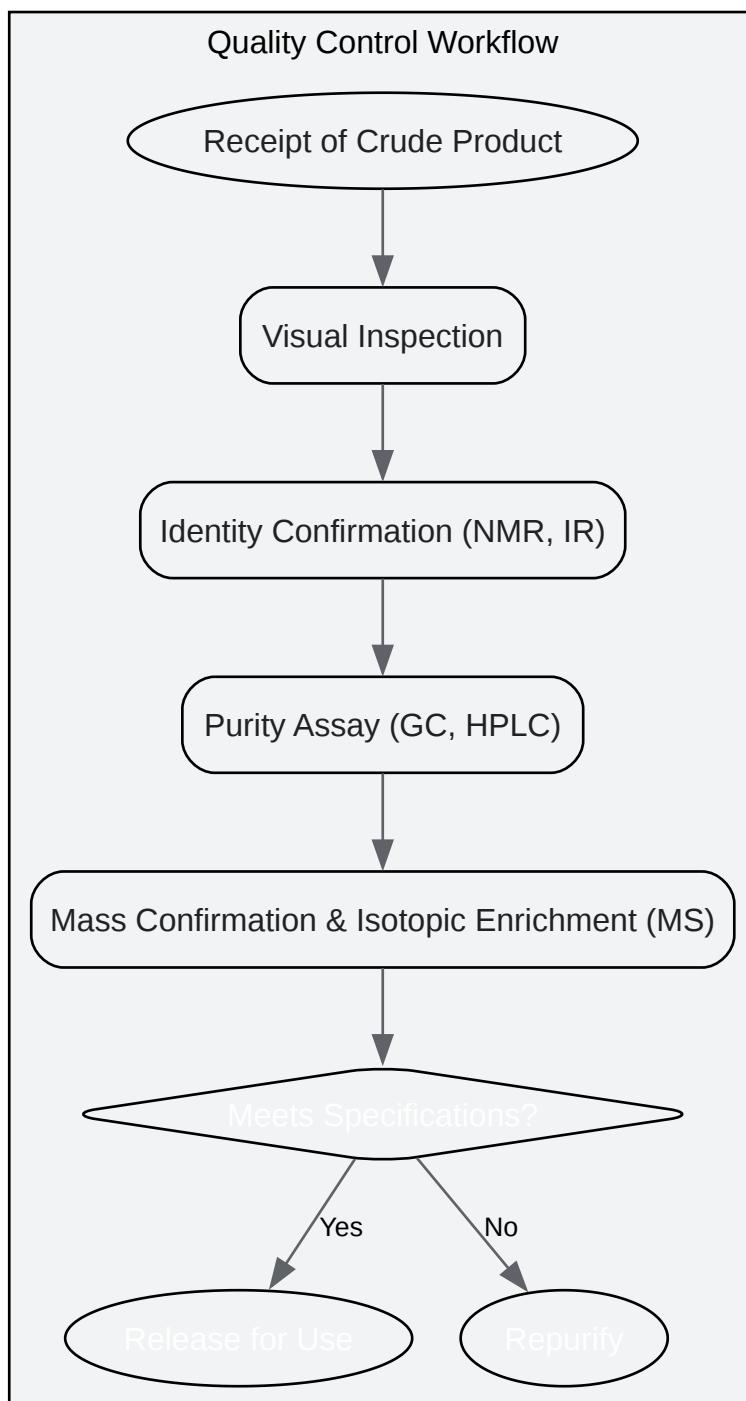
Table 2: Physicochemical Data of 4'-Bromo-  
valerophenone

Property	Value
Appearance	Yellow crystalline powder[6][7]
Melting Point	34-36 °C[6][7][8]
Boiling Point	168-169 °C at 20 mmHg[6][7][8]
Solubility	Soluble in chloroform and ethyl acetate (sparingly)[6]
Purity	Typically ≥95%[6]

## Synthesis and Quality Control

The synthesis of 4'-Bromovalerophenone typically involves the Friedel-Crafts acylation of bromobenzene with valeryl chloride or a similar synthetic route. The synthesis of the deuterated analog would require the use of a deuterated valeroyl synthon.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4'-Bromovalerophenone | C11H13BrO | CID 81717 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. 4'-Bromovalerophenone 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. 4'-Bromovalerophenone | High-Purity Research Chemical [benchchem.com]
- 4. 4'-BROMOVALEROPHENONE | 7295-44-5 [chemicalbook.com]
- 5. clinivex.com [clinivex.com]
- 6. benchchem.com [benchchem.com]
- 7. bocsci.com [bocsci.com]
- 8. 4'-BROMOVALEROPHENONE | 7295-44-5 [amp.chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4'-Bromovalerophenone-d9]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b562502#4-bromovalerophenone-d9-cas-number-and-structure]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)